(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)17-10-8-16(9-11-17)22-19(25)12-7-15-5-3-4-6-18(15)21/h3-12,24H,1-2H3,(H,22,25)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNLJXSKOVTAJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide , with the CAS number 873307-19-8, belongs to a class of compounds known for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure can be represented as follows:
- SMILES : O=C(NC(C=C)C1=CC=CC=C1Cl)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=NOC(=N3)C
This structure features a chlorophenyl group and a dimethyl-1,2-oxazol-5-yl sulfamoyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |
| A549 (lung cancer) | 12.7 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 10.5 | Inhibition of angiogenesis |
These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in oncology.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 85 |
| IL-6 | 300 | 120 |
These findings suggest that the compound may be effective in treating inflammatory diseases by modulating immune responses.
The mechanisms underlying the biological activities of (2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a mechanism involving NF-kB signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study on Cancer Cell Lines :
- In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
- Apoptotic markers such as cleaved PARP and Annexin V were assessed, confirming the induction of apoptosis.
-
Case Study on Inflammation :
- A murine model of acute inflammation was used to assess the anti-inflammatory effects.
- Mice treated with the compound exhibited reduced edema and lower levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Three primary analogues are compared below:
Notes:
Key Comparative Findings
Chlorophenyl Substituent Position
- The target compound’s 2-chlorophenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl isomer () .
Heterocyclic Core Modifications
- The 1,2-oxazole ring in the target and its 4-chloro analogue contrasts with the 1,3,4-oxadiazole and thiazole systems in . Oxadiazoles and thiazoles often improve metabolic stability but may alter electron distribution, affecting target affinity.
Linker Group Variations
Computational Insights
AutoDock Vina () has been instrumental in predicting binding modes of such compounds . For example:
- The 2-chlorophenyl group in the target may exhibit stronger van der Waals interactions in hydrophobic pockets compared to the 4-chloro analogue.
- The dimethyl-oxazole’s electron-rich nature could enhance π-π stacking with aromatic residues in enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(2-chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the prop-2-enamide backbone via a condensation reaction between an acyl chloride and an amine. Key steps include:
- Condensation : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to minimize side reactions.
- Sulfamoyl Group Introduction : React the intermediate with dimethyl-1,2-oxazol-5-sulfamoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid thermal degradation.
- Purity Control : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Final purification is achieved via column chromatography or recrystallization from ethanol .
- Analytical Validation : Confirm structure using -NMR (e.g., δ 6.90–8.63 ppm for aromatic and olefinic protons) and IR spectroscopy (e.g., 1686 cm for carbonyl stretches) .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions and stereochemistry (e.g., -NMR coupling constants for E/Z isomer differentiation) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical mass).
- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
Advanced Research Questions
Q. How can computational docking methods predict the biological targets or binding modes of this compound?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with potential protein targets:
- Protein Preparation : Retrieve target structures from the PDB database (e.g., kinases or GPCRs). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization and protonation states.
- Docking Parameters : Set a search box covering the active site (e.g., 25 ų grid) and use the Lamarckian genetic algorithm for conformational sampling. Validate results with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8.0 kcal/mol) .
- Post-Docking Analysis : Visualize hydrogen bonds (e.g., sulfamoyl group with Arg residues) and hydrophobic interactions (chlorophenyl moiety in hydrophobic pockets) using PyMOL or Chimera .
Q. How to resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?
- Methodological Answer : Apply systematic validation:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, repeating experiments in triplicate.
- Off-Target Screening : Perform selectivity profiling against related targets (e.g., kinase panels) to identify cross-reactivity.
- Structural Analog Comparison : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to infer SAR .
Q. What strategies can enhance the compound's pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer : Optimize via rational design:
- Solubility : Introduce polar groups (e.g., sulfonic acid) or formulate with cyclodextrins. Measure solubility using shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis). Stabilize via fluorination or methyl group addition .
- Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Modify logP (aim for 2–3) via substituent tuning .
Q. How can high-throughput methods accelerate structure-activity relationship (SAR) studies?
- Methodological Answer : Integrate combinatorial chemistry and machine learning:
- Library Synthesis : Use automated flow chemistry (e.g., Omura-Sharma-Swern oxidation) to generate analogs with varied substituents .
- Data-Driven SAR : Train ML models (e.g., random forest) on bioactivity data to predict key structural motifs. Validate with synthesis and testing .
- Cluster Analysis : Group compounds by activity profiles (e.g., PCA or t-SNE) to identify outlier behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
